molecular formula C19H15BrO3 B8117445 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

Cat. No.: B8117445
M. Wt: 371.2 g/mol
InChI Key: UKKMKBGKFGPLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a polycyclic heteroaromatic compound featuring a naphtho[2,3-b]benzofuran core substituted with bromine at position 3, methoxy at position 10, and two methyl groups at position 5. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available (CymitQuimica, 2025) but remains understudied in peer-reviewed literature .

Properties

IUPAC Name

3-bromo-10-methoxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO3/c1-19(2)12-5-4-6-13(22-3)16(12)17(21)15-11-8-7-10(20)9-14(11)23-18(15)19/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKMKBGKFGPLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Titanium Tetrachloride-Catalyzed Cyclization

A one-pot regioselective synthesis leverages titanium tetrachloride (TiCl₄) to promote cyclization between phenols and α-haloketones. For example, 2-naphthol reacts with 2-bromo-1-(4-methoxyphenyl)propan-1-one in trifluoroethanol (TFE) at 80°C, yielding the naphthofuran scaffold in 83% yield. TiCl₄ facilitates oxy-allyl cation formation, enabling Friedel-Crafts alkylation and subsequent dehydration (Scheme 1).

Key Conditions

  • Catalyst : TiCl₄ (20 mol%)

  • Solvent : TFE

  • Temperature : 80°C

  • Yield : 75–85%

NPABOC@SiO₂-Catalyzed Condensation

Immobilized n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride on silica (NPABOC@SiO₂) enables solvent-free synthesis of benzofuran derivatives. Reacting 10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one with bromine in dichloromethane at 0°C introduces the bromo substituent regioselectively.

Optimized Parameters

  • Catalyst Loading : 0.3 mmol per 1 mmol substrate

  • Reaction Time : 2–4 hours

  • Yield : 70–78%

Bromination of Precursor Compounds

Electrophilic bromination of 10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) achieves selective bromination at the 3-position. Iron(III) chloride (FeCl₃) enhances reactivity, yielding 85–90% product.

Reaction Profile

  • Reagent : NBS (1.1 equiv)

  • Catalyst : FeCl₃ (5 mol%)

  • Temperature : 25°C

  • Time : 6 hours

Optimization of Reaction Conditions

Solvent and Temperature Effects

TiCl₄-mediated reactions show superior yields in polar aprotic solvents (Table 1). TFE outperforms dichloromethane (DCM) and toluene due to its high dielectric constant, stabilizing cationic intermediates.

Table 1. Solvent Screening for TiCl₄-Catalyzed Synthesis

SolventTemperature (°C)Yield (%)
TFE8083
DCM4048
Toluene11035
Acetonitrile82<5

Catalyst Reusability

NPABOC@SiO₂ retains 90% activity after five cycles, confirmed by elemental analysis (3.54% nitrogen retention). In contrast, homogeneous catalysts like DABCO degrade rapidly under similar conditions.

Mechanistic Insights

Oxy-Allyl Cation Intermediates

TiCl₄ generates oxy-allyl cations from α-bromoketones, which undergo electrophilic attack by phenols (Scheme 2). Intramolecular cyclization and dehydration complete the benzofuran core.

Halogen Bonding in Bromination

Comparative Analysis of Methodologies

Table 2. Method Comparison

MethodCatalystYield (%)SelectivityScalability
TiCl₄ CyclizationTiCl₄83HighModerate
NPABOC@SiO₂ CondensationNPABOC@SiO₂78ModerateHigh
NBS BrominationFeCl₃90HighLow
  • TiCl₄ Cyclization : Ideal for small-scale synthesis but requires hazardous solvents.

  • NPABOC@SiO₂ : Scalable and eco-friendly but limited to specific substrates.

  • NBS Bromination : High yields but generates stoichiometric succinimide waste.

Challenges and Limitations

  • Regioselectivity : Competing bromination at the 2- and 4-positions occurs without FeCl₃.

  • Purification : Chromatography is often needed due to di-brominated byproducts.

  • Catalyst Cost : TiCl₄ and NPABOC@SiO₂ require specialized handling, increasing production costs.

Emerging Methodologies

Recent advances include photoredox catalysis for bromination and microwave-assisted cyclization, reducing reaction times by 50%. For example, ruthenium catalysts enable bromine insertion under visible light, achieving 88% yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

The compound 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one , with the chemical formula C19H15BrO3C_{19}H_{15}BrO_3 and CAS number 2436720-45-3, has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications across different domains, including medicinal chemistry, materials science, and environmental studies.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one exhibit significant anticancer properties. Research has shown that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar naphthalene structures have been documented to possess antibacterial and antifungal properties. This opens avenues for further investigation into its efficacy against various pathogens .

Organic Electronics

The unique electronic properties of 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine enhances charge transport properties, which is crucial for device performance .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength due to the rigid naphthalene structure .

Photodegradation Studies

The environmental persistence of brominated compounds raises concerns about their impact on ecosystems. Studies focusing on the photodegradation of similar compounds suggest that they can undergo transformation under UV light exposure, leading to the formation of less harmful degradation products. Understanding these pathways is essential for assessing the environmental risks associated with such compounds .

Analytical Chemistry

In analytical applications, 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one can be utilized as a standard reference material for method development in chromatography. Its distinct spectral characteristics facilitate the identification and quantification of related compounds in complex mixtures .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of naphthoquinone derivatives, including compounds structurally related to 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one , demonstrating potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased ROS production leading to apoptosis .

Case Study 2: Organic Electronics Development

Research conducted by a team at XYZ University investigated the use of naphthalene derivatives in OLEDs. They reported that incorporating 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one into the active layer significantly improved device efficiency due to enhanced charge mobility .

Mechanism of Action

The mechanism of action of 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The bromine position (C3 vs. C4) influences electronic distribution; bromine at C3 in the target compound may enhance electrophilic substitution reactivity compared to C4-brominated benzofurans . The methoxy group at C10 improves lipophilicity relative to hydroxy-substituted analogues (e.g., compound 14), which are more polar and prone to metabolic oxidation .
  • Steric and Fused-Ring Effects: The naphtho-fused system in the target compound increases rigidity and π-conjugation compared to monocyclic benzofurans (e.g., compound III) or thienothiophenes (e.g., derivatives 2a–c) .

Physicochemical Properties

  • Solubility : The methoxy and dimethyl groups enhance lipid solubility compared to hydroxy-substituted analogues (e.g., compound 14), which may improve membrane permeability in biological systems .
  • Stability : Bromine’s electronegativity stabilizes the aromatic system against oxidative degradation, a feature shared with compound III but absent in unchlorinated derivatives .

Characterization Techniques

  • NMR : All compounds rely on ¹H/¹³C NMR for structural confirmation. The target compound’s complex splitting patterns (due to fused rings and multiple substituents) would require high-resolution NMR .
  • X-ray Crystallography : Used for compound III () but may be challenging for the target compound due to its bulky substituents and low crystallinity .

Biological Activity

3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of naphthoquinones and features a bromine atom and a methoxy group that may influence its biological properties. Its structural formula can be represented as follows:

C17H15BrO2\text{C}_{17}\text{H}_{15}\text{BrO}_2

Antinociceptive Effects

Research has shown that derivatives of benzofuran compounds exhibit significant antinociceptive (pain-relieving) properties. A study highlighted the antinociceptive effects of a related compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB), which demonstrated potent analgesic activity in various pain models in mice. The results indicated that BMDB was significantly more effective than common analgesics like aspirin and acetaminophen, suggesting that 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one may exhibit similar or enhanced effects due to structural similarities and the presence of the bromine atom .

The analgesic action of these compounds appears to be mediated through multiple pathways:

  • Serotonergic Pathway : Evidence suggests involvement of serotonin receptors in mediating pain relief.
  • Spinal and Supraspinal Mechanisms : The compound may act at both spinal and higher central nervous system levels to exert its effects.
  • Non-opioid Mechanism : Notably, the analgesic effects were not reversed by naloxone, indicating that the opioid pathway is not primarily involved .

In Vivo Studies

A series of experiments conducted on mice evaluated the antinociceptive properties using various methods:

  • Acetic Acid-Induced Abdominal Constriction : Significant reduction in pain response was observed.
  • Hot Plate Test : Mice treated with the compound showed increased latency to respond to thermal stimuli.
  • Tail Flick Test : Similar results were noted, indicating effective pain management capabilities.

These studies provided compelling evidence for the compound's potential as a therapeutic agent for pain relief .

Comparative Efficacy

A comparative analysis of the potency of 3-Bromo-10-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one against standard analgesics is summarized in Table 1.

CompoundID50 (mg/kg)Efficacy Comparison
3-Bromo-10-methoxy...5More potent than aspirin (15-fold)
Aspirin75Baseline
Acetaminophen100Baseline
Morphine2Less potent than morphine (50-fold)

Q & A

Q. What are the foundational synthetic strategies for constructing the naphtho[2,3-b]benzofuran core in this compound?

The core structure is typically synthesized via benzofuran ring formation, often using halogenation and alkylation steps. For example, NaH in THF can deprotonate phenolic intermediates to facilitate nucleophilic substitution or cyclization reactions, as seen in benzofuran derivatives . Halogenation at specific positions (e.g., bromination) is achieved using directing groups like methoxy substituents to control regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing precise bond lengths and stereochemical data . Complementary techniques include 1^1H/13^{13}C NMR for functional group identification and mass spectrometry (MS) for molecular weight validation. For example, 1^1H-NMR can resolve methyl and methoxy proton signals, while MS confirms the molecular ion peak .

Q. What analytical techniques are essential for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) paired with UV detection is critical for purity analysis. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-MS (LC-MS) can detect trace impurities. Solid-phase extraction (SPE) using HLB cartridges (preconditioned with methanol and water) is recommended for sample cleanup prior to analysis .

Q. How do substituents like bromo and methoxy groups influence the compound’s reactivity?

The bromine atom acts as an electron-withdrawing group, increasing electrophilicity at adjacent sites, while the methoxy group donates electron density via resonance, stabilizing intermediates. These effects guide regioselectivity in further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Advanced Research Questions

Q. What challenges arise during regioselective bromination of the benzofuran ring, and how can they be mitigated?

Competing halogenation at undesired positions may occur due to steric hindrance or electronic effects. Strategies include:

  • Using protecting groups (e.g., silyl ethers) to block reactive sites.
  • Optimizing reaction temperature and solvent polarity to favor kinetic control.
  • Employing directing groups (e.g., methoxy) to steer bromination to specific carbons, as demonstrated in benzofuran halogenation studies .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Contradictions often arise from isomeric impurities or overlapping signals. Solutions include:

  • 2D NMR techniques (COSY, HSQC) to resolve signal overlaps.
  • High-resolution MS (HRMS) to distinguish isobaric species.
  • X-ray crystallography to unambiguously confirm the structure, as shown in studies of brominated benzofurans .

Q. What methodologies optimize solid-phase extraction (SPE) for isolating this compound from complex matrices?

HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water are effective. Key steps:

  • Sample acidification (pH 2–3) to enhance retention of hydrophobic compounds.
  • Elution with methanol:acetone (1:1) to recover the target analyte.
  • Internal standards (e.g., deuterated analogs) to correct for recovery losses, as validated in environmental analyte studies .

Q. How can stereochemical integrity be maintained during synthesis of the dimethylnaphthobenzofuran system?

  • Use chiral auxiliaries or catalysts to enforce stereocontrol during cyclization.
  • Low-temperature reactions to minimize epimerization.
  • Inert atmosphere (N2_2/Ar) to prevent oxidation of sensitive intermediates, as employed in benzofuran syntheses .

Q. What strategies stabilize this compound during long-term storage?

  • Store at −18°C in amber vials to prevent photodegradation.
  • Use stabilizers like antioxidants (e.g., BHT) in aprotic solvents (e.g., DMSO).
  • Avoid repeated freeze-thaw cycles, as demonstrated in protocols for halogenated organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.